
1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- is a compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry. The presence of nitro groups and an allyl group in its structure makes it a compound of interest for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- can be achieved through several methods. One common method involves the nitration of 1H-1,2,4-triazole derivatives. The process typically starts with the preparation of potassium 3,5-dinitro-1,2,4-triazolate from commercially available 3,5-diamino-4H-1,2,4-triazole using sodium nitrite and sulfuric acid . The compound is then purified by sublimation in vacuo at 110°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis from 2-cyanoguanidine and hydrazine hydrate without isolation and purification of the 3,5-diamino-4H-1,2,4-triazole intermediate can result in the formation of azidotriazole impurities . This method highlights the importance of controlling reaction conditions to obtain a pure product.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as hydrogen gas in the presence of a catalyst for reduction reactions.
Substitution reagents: Such as halogens or other electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of 3,5-diamino-1-(2-propenyl)-1H-1,2,4-triazole .
Scientific Research Applications
1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of high-energy materials and explosives due to its energetic properties.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- involves its interaction with molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- include:
1H-1,2,4-Triazole: The parent compound with a simpler structure.
3,5-Dinitro-1H-1,2,4-triazole: Lacks the allyl group but has similar nitro groups.
1-Methyl-3,5-dinitro-1H-1,2,4-triazole: A methylated derivative with similar energetic properties.
Uniqueness
The uniqueness of 1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- lies in its combination of nitro groups and an allyl group. This combination imparts unique chemical properties, making it suitable for specific applications in chemistry, biology, and industry .
Properties
CAS No. |
54753-13-8 |
|---|---|
Molecular Formula |
C5H5N5O4 |
Molecular Weight |
199.12 g/mol |
IUPAC Name |
3,5-dinitro-1-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C5H5N5O4/c1-2-3-8-5(10(13)14)6-4(7-8)9(11)12/h2H,1,3H2 |
InChI Key |
QYGABHAERYLQED-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




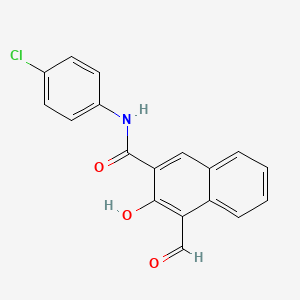
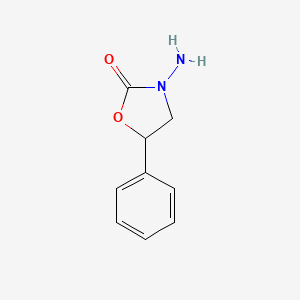
![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
![3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol](/img/structure/B14645160.png)
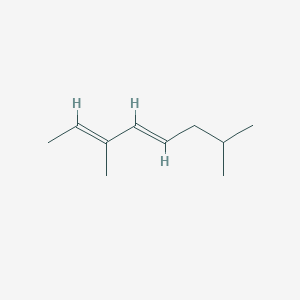
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)

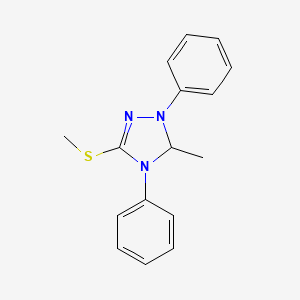
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)
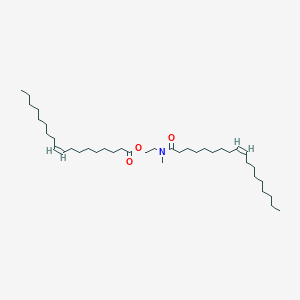

![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)
